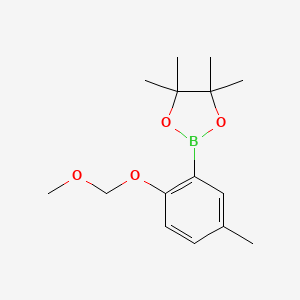
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane (DCM-TFB) is a chemical compound composed of chlorine, fluorine, and oxygen. It is a colorless liquid with a strong odor and is commonly used in a variety of industrial and scientific applications. DCM-TFB is a versatile and highly reactive compound, and its unique properties make it an important tool for researchers in a variety of fields.
科学的研究の応用
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane has a wide range of applications in scientific research, especially in the fields of biochemistry and pharmaceuticals. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a solvent for a variety of compounds, including proteins and peptides. Additionally, 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is used as a substrate for a number of enzymes, allowing researchers to study the structure and function of these enzymes.
作用機序
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane acts as a catalyst in a variety of reactions, including those involving the formation of carbon-carbon bonds. It is also used as a reagent in a variety of organic syntheses, including the synthesis of pharmaceuticals. Additionally, 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is used as a solvent for a variety of compounds, including proteins and peptides.
Biochemical and Physiological Effects
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is a highly reactive compound, and its effects on the body are not well understood. However, it is known to be toxic to humans and animals, and exposure to high concentrations of the compound can lead to skin and eye irritation. Additionally, the compound has been found to be mutagenic in some studies, and its long-term effects on the body are not yet known.
実験室実験の利点と制限
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is a versatile and highly reactive compound, making it an important tool for researchers in a variety of fields. It is relatively inexpensive and easy to obtain, and its unique properties make it an ideal reagent for a variety of reactions. However, it is also highly toxic and can be dangerous if used improperly. Additionally, its long-term effects on the body are not yet known, and its use should be done with caution.
将来の方向性
Given its wide range of applications, there are many potential future directions for 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane. One potential direction is the development of new and improved synthetic methods for the production of the compound. Additionally, further research is needed to understand the compound’s biochemical and physiological effects, as well as its long-term effects on the body. Additionally, further research is needed to understand the compound’s potential uses in pharmaceuticals and other fields. Finally, further research is needed to develop methods for the safe and effective use of 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane in laboratory experiments.
合成法
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is synthesized through a reaction between dichloromethylbenzene and trifluoromethanesulfonyl chloride. This reaction is usually conducted at room temperature in an inert atmosphere. The reaction is typically carried out in a two-step process, with the first step involving the formation of an intermediate compound. This intermediate compound is then reacted with trifluoromethanesulfonyl chloride in the second step, which produces 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane as the final product.
特性
IUPAC Name |
5-(dichloromethyl)-2,2,3-trifluoro-3H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-2-1-3-5-6(4)15-8(12)9(13,14)16-5/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCEOZQGHOOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

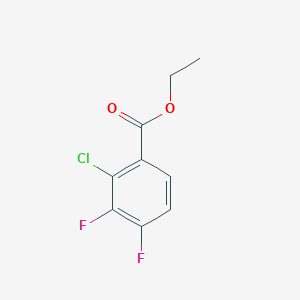

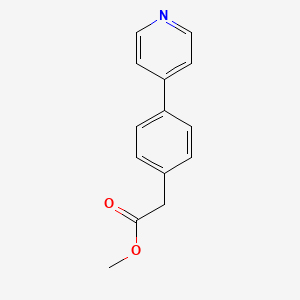
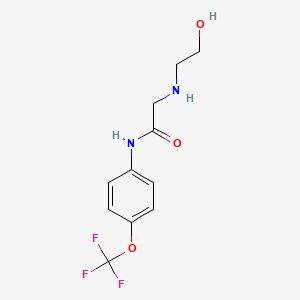


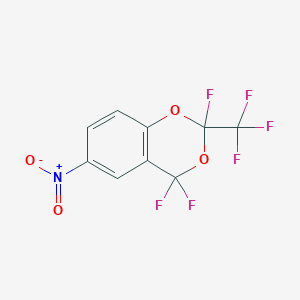
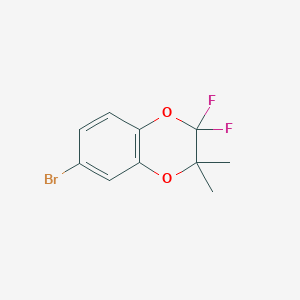
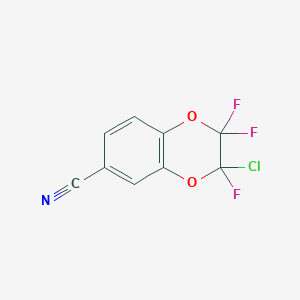

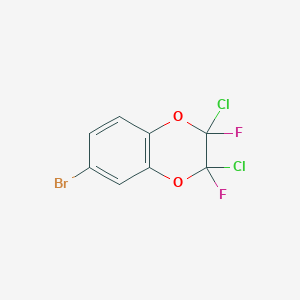
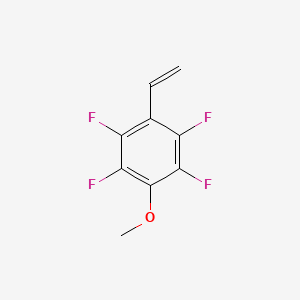
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
